2-[[3-(2-Fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl-methylamino]ethanol
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Overview
Description
2-[[3-(2-Fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl-methylamino]ethanol is a complex organic compound that features a pyrazole ring substituted with a fluoro-methoxyphenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(2-Fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl-methylamino]ethanol typically involves multi-step organic reactions. One common method is the reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with a suitable amine, followed by further functional group transformations . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) and iodine (I2) in methanol (MeOH) under neutral conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[3-(2-Fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl-methylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[[3-(2-Fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl-methylamino]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[[3-(2-Fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl-methylamino]ethanol involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline
- (3-Fluoro-4-methoxyphenyl)-2-nitropropene
- (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
Uniqueness
2-[[3-(2-Fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl-methylamino]ethanol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of fluoro and methoxy groups enhances its reactivity and potential interactions with biological targets.
Properties
IUPAC Name |
2-[[3-(2-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl-methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-23(10-11-25)13-15-14-24(16-6-4-3-5-7-16)22-20(15)18-9-8-17(26-2)12-19(18)21/h3-9,12,14,25H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQENHXKCVOZPSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CN(N=C1C2=C(C=C(C=C2)OC)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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